4-(2-Aminoethyl)morpholine
CAS No.: 2038-03-1
Cat. No.: VC20853053
Molecular Formula: C6H14N2O
Molecular Weight: 130.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2038-03-1 |
|---|---|
| Molecular Formula | C6H14N2O |
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | 2-morpholin-4-ylethanamine |
| Standard InChI | InChI=1S/C6H14N2O/c7-1-2-8-3-5-9-6-4-8/h1-7H2 |
| Standard InChI Key | RWIVICVCHVMHMU-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCN |
| Canonical SMILES | C1COCCN1CCN |
| Boiling Point | 205.0 °C |
| Melting Point | 25.6 °C |
Introduction
Chemical Properties and Structure
4-(2-Aminoethyl)morpholine possesses a distinct chemical structure characterized by a morpholine heterocycle connected to an aminoethyl side chain. This structural arrangement contributes to its unique chemical properties and reactivity patterns.
Structural Features
The compound consists of a six-membered morpholine ring containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. Attached to the nitrogen of the morpholine ring is an ethyl chain terminating with a primary amine group. This structure can be represented by the InChI string: InChI=1S/C6H14N2O/c7-1-2-8-3-5-9-6-4-8/ .
Chemical Reactivity
The presence of two nitrogen atoms with different chemical environments—the tertiary amine within the morpholine ring and the primary amine at the end of the ethyl chain—provides 4-(2-Aminoethyl)morpholine with distinct reactivity characteristics. The primary amine group is particularly reactive and can participate in various chemical transformations including nucleophilic substitution reactions, acylation, and condensation reactions. Additionally, the nitrogen atom in the morpholine ring can engage in coordination with metal centers, making the compound valuable in coordination chemistry .
Acid-Base Properties
4-(2-Aminoethyl)morpholine exhibits interesting acid-base behavior due to its two nitrogen centers. The pKa values of the compound have been determined as follows: pK1: 4.06(+2) and pK2: 9.15(+1) at 25°C . These values indicate that the compound can exist in different protonation states depending on the pH of the environment, which influences its solubility, reactivity, and biological interactions.
Physical Properties
The physical properties of 4-(2-Aminoethyl)morpholine have been well-characterized through various analytical methods. These properties are crucial for understanding the compound's behavior in different environments and applications.
Basic Physical Characteristics
4-(2-Aminoethyl)morpholine appears as a clear colorless to pale yellow liquid after melting. It has a melting point of 24°C and a boiling point of 205°C under standard conditions. The compound has a density of 0.992 g/mL at 25°C and a flash point of 347°F (approximately 175°C) .
Solubility and Stability
The compound is soluble in various solvents including chloroform, methanol, and water, making it versatile for different chemical applications. It is reported to be air sensitive, requiring storage in sealed containers, preferably in dark places at room temperature to maintain its stability .
Spectroscopic Properties
The following table summarizes key physical properties of 4-(2-Aminoethyl)morpholine:
Synthesis and Production
The synthesis of 4-(2-Aminoethyl)morpholine can be accomplished through various methods, though the search results provide limited details on industrial production processes.
Laboratory Synthesis
While the search results do not provide a detailed synthetic route for 4-(2-Aminoethyl)morpholine itself, they do reference a synthesis mentioned in the Journal of Medicinal Chemistry (1991), suggesting established methods exist in the literature . More commonly, the compound is used as a starting material for the synthesis of other compounds rather than being the end product itself.
Purification and Analysis
Purification of 4-(2-Aminoethyl)morpholine is typically achieved through standard laboratory techniques such as distillation, recrystallization, or chromatography. Analysis of the compound's purity can be conducted using various spectroscopic methods, including FT-IR spectroscopy, which can detect characteristic bands such as N-H stretching at around 3455 cm^-1, CH2 stretching at approximately 2967 cm^-1, and C-N stretching at around 1307 cm^-1 .
Applications in Various Fields
4-(2-Aminoethyl)morpholine has found applications across numerous scientific and industrial domains due to its unique chemical properties and versatility.
Pharmaceutical Development
In pharmaceutical research and development, 4-(2-Aminoethyl)morpholine serves as an important building block in the synthesis of various pharmaceuticals. Its bifunctional nature, containing both a morpholine ring and a primary amine group, allows it to be incorporated into drug molecules to enhance efficacy and target specific biological pathways . The morpholine moiety, in particular, is often associated with improved pharmacokinetic properties in drug candidates, including enhanced bioavailability and metabolic stability.
Polymer Chemistry
4-(2-Aminoethyl)morpholine plays a significant role in polymer chemistry, primarily as a curing agent in epoxy resins. When incorporated into polymer systems, it contributes to improving mechanical properties and thermal stability, making the resulting materials more durable and resistant to environmental degradation. This application is particularly valuable in industries requiring high-performance materials, such as aerospace, automotive, and construction .
Biochemical Research
In biochemical research, 4-(2-Aminoethyl)morpholine is utilized as a reagent in various assays designed to study enzyme activities and molecular interactions. It has gained particular prominence as an important lysosome-targeting group in biomedical applications. Some of its specific uses in this domain include:
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Synthesis of lysosome-targetable fluorescent probes for hydrogen sulfide imaging in living cells
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Development of 1,8-naphthalimide conjugated Troger's bases as deoxyribonucleic acid (DNA) targeting fluorescent probes
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Creation of intramolecular charge transfer-photoinduced electron transfer-fluorescence resonance energy transfer (ICT-PET-FRET) fluorescent probes for monitoring pH changes in living cells
These applications have facilitated advancements in molecular biology and cellular imaging techniques.
Agrochemical Applications
In the agricultural sector, 4-(2-Aminoethyl)morpholine is involved in the formulation of pesticides and herbicides. Its incorporation into agrochemical products contributes to more effective agricultural practices and improved crop protection. The compound's chemical properties allow it to be modified or incorporated into active ingredients that target specific agricultural pests or weeds while minimizing environmental impact .
Corrosion Inhibition
Another important industrial application of 4-(2-Aminoethyl)morpholine is in the development of corrosion inhibitors for metals. When applied in appropriate formulations, it provides enhanced protection for metal surfaces in various industrial settings, extending the lifespan of equipment and infrastructure. This application is particularly valuable in industries where metal corrosion presents significant economic and safety challenges, such as oil and gas, marine, and manufacturing .
Coordination Chemistry
4-(2-Aminoethyl)morpholine serves as a valuable ligand in coordination chemistry, forming stable complexes with various metal ions. For example, it reacts with nickel(II) nitrite to form trans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II). The compound can also form coordination complexes with other metals, as evidenced by the reported synthesis of [Ni(C6H14N2O)2(H2O)2]Cl2, where the nickel ion is in an octahedral environment of the N4O2 type, coordinating four N atoms from two 4-(2-Aminoethyl)morpholine ligands and two trans-positioned water molecules .
Recent Research Findings
Recent research has expanded our understanding of 4-(2-Aminoethyl)morpholine's properties and potential applications, particularly in coordination chemistry and biomedical imaging.
Coordination Chemistry Studies
A notable study reported in the search results describes the synthesis, crystal structure, and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine]diaquanickel(II) dichloride. This coordination compound was synthesized by mixing 4-(2-Aminoethyl)morpholine and nickel chloride in double-distilled water. The resulting complex features a nickel ion in an octahedral environment coordinated to four nitrogen atoms from two 4-(2-Aminoethyl)morpholine ligands and two trans-positioned water molecules .
The Cambridge Structural Database search for compounds containing 4-(2-Aminoethyl)morpholine revealed nine coordination compounds, including:
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Catena-[bis(μ2-dicyanamide-N,N′)(4-(2-aminoethyl)morpholine]nickel(II)
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Bis[2-(morpholin-4-yl)ethanamine][5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato]iron(II)
These findings highlight the compound's versatility as a ligand in coordination chemistry and its ability to form stable complexes with various transition metals.
Biomedical Applications Research
Recent research has also focused on the biomedical applications of 4-(2-Aminoethyl)morpholine, particularly its role as a lysosome-targeting group in fluorescent probes. The morpholine moiety provides the ability to target lysosomes in biological systems, making compounds containing 4-(2-Aminoethyl)morpholine valuable tools for biological imaging and diagnostic applications .
Future Perspectives and Research Directions
The versatile nature of 4-(2-Aminoethyl)morpholine suggests several promising directions for future research and applications.
Advanced Drug Delivery Systems
Given its role as a lysosome-targeting group, 4-(2-Aminoethyl)morpholine holds potential for development in advanced drug delivery systems that target specific cellular compartments. Future research might explore its incorporation into nanoparticle-based drug carriers or other novel delivery platforms to enhance therapeutic efficacy and reduce side effects of various medications.
Novel Materials Development
In the field of materials science, further exploration of 4-(2-Aminoethyl)morpholine's applications in polymer chemistry could lead to the development of new materials with enhanced properties. Its ability to improve mechanical and thermal stability in epoxy resins suggests potential applications in high-performance composites and specialized coatings.
Expanded Biomedical Imaging Applications
The compound's demonstrated utility in fluorescent probes for cellular imaging suggests opportunities for expanded applications in biomedical imaging. Future research might develop new probes targeting different cellular structures or biological processes, enhancing our ability to visualize and understand cellular dynamics.
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